1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone is an organic compound that belongs to the class of thienyl ketones It features a thienyl ring substituted with a tert-butylphenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone typically involves the use of electrophilic aromatic substitution reactions. One common method includes the acylation of 5-(4-tert-butylphenyl)-2-thiophene using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of cationic intermediates. These intermediates can then undergo further transformations, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
4’-tert-Butylacetophenone: Similar structure but lacks the thienyl ring.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a similar tert-butylphenyl group but has a different heterocyclic core.
Uniqueness
1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone is unique due to the presence of both a thienyl ring and a tert-butylphenyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
893738-24-4 |
---|---|
Molecular Formula |
C16H18OS |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-[5-(4-tert-butylphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C16H18OS/c1-11(17)14-9-10-15(18-14)12-5-7-13(8-6-12)16(2,3)4/h5-10H,1-4H3 |
InChI Key |
SNDCQCXHZQGRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.